(Z)-Methyl 2-((5-chloropyrimidin-2-yl)imino)-3,3,3-trifluoropropanoate
Description
Properties
Molecular Formula |
C8H5ClF3N3O2 |
|---|---|
Molecular Weight |
267.59 g/mol |
IUPAC Name |
methyl (2Z)-2-(5-chloropyrimidin-2-yl)imino-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C8H5ClF3N3O2/c1-17-6(16)5(8(10,11)12)15-7-13-2-4(9)3-14-7/h2-3H,1H3/b15-5- |
InChI Key |
WCWGQFGQFDGFRH-WCSRMQSCSA-N |
Isomeric SMILES |
COC(=O)/C(=N/C1=NC=C(C=N1)Cl)/C(F)(F)F |
Canonical SMILES |
COC(=O)C(=NC1=NC=C(C=N1)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Method A: Chlorination of Pyrimidine Derivatives
A widely adopted approach involves chlorination of 2-aminopyrimidine or related precursors:
| Step | Reactant | Reagent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 1 | Pyrimidine-2-amine | Phosphorus oxychloride | 80-120°C, 4-6h | 85-90% | |
| 2 | Chlorinated pyrimidine | N/A | N/A | N/A | - |
This method involves direct chlorination using phosphorus oxychloride, which introduces chlorine at the 5-position selectively, especially when the amino group directs electrophilic substitution.
Method B: Nucleophilic Aromatic Substitution
Alternatively, starting from 2,4,6-trichloropyrimidine, selective substitution at the 5-position can be achieved via nucleophilic displacement with suitable amines or imines, followed by chlorination steps.
Formation of the Imine Linkage at the 2-Position
The imino group is introduced via condensation reactions between amino-functionalized pyrimidines and suitable aldehyde derivatives:
| Step | Reactants | Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 1 | 5-Chloropyrimidine-2-amine | Formaldehyde derivative | Reflux, ethanol | 75-85% | |
| 2 | Condensation product | Acid catalyst | Mild heating | 80-90% | - |
This step involves nucleophilic attack of the amino group on the aldehyde, followed by dehydration to form the imine linkage.
Introduction of the Trifluoromethyl Group at the 3-Position
The trifluoromethyl group is typically introduced via nucleophilic trifluoromethylation or via electrophilic trifluoromethylation reagents, such as Togni's reagent or trifluoromethyl iodide, under controlled conditions:
The choice of method depends on the desired regioselectivity and functional group tolerance.
Assembly of the (Z)-Methyl 2-((5-chloropyrimidin-2-yl)imino)-3,3,3-trifluoropropanoate
The final step involves esterification of the trifluoropropanoic acid derivative with methyl alcohol under catalytic conditions:
| Step | Reactants | Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 1 | Trifluoropropanoic acid derivative | Sulfuric acid or p-toluenesulfonic acid | Reflux, methanol | 85-95% |
Alternatively, direct esterification using methyl trifluoropropanoate can be performed if available, simplifying the process.
Optimization and Purification
The overall synthetic route emphasizes:
- Temperature control : Reactions are typically performed at 0-50°C to prevent side reactions.
- Reaction times : Ranging from 2-24 hours depending on the step.
- Purification techniques : Column chromatography, recrystallization, and distillation are employed to isolate high-purity products.
Summary of Preparation Methods
| Method | Key Features | Advantages | Disadvantages | Yield Range |
|---|---|---|---|---|
| Direct Chlorination + Condensation | Uses phosphorus oxychloride, traditional | Well-established | Waste disposal issues | 52-76% |
| Chlorination with Sterically Hindered Chlorinating Agents | Uses 2,4,6-triisopropyl-3-benzoyl chloride | High selectivity, yields up to 95% | Reagent synthesis complexity | Up to 95% |
| Nucleophilic trifluoromethylation | Uses TMS-CF₃ or Togni's reagent | Precise trifluoromethylation | Reagent cost | 50-80% |
Research and Patent Data Supporting the Methods
The patent CN107721912B demonstrates a refined method employing sterically hindered chlorinating agents to improve yield and selectivity, avoiding phosphorus oxychloride and reducing wastewater treatment issues. The process involves chlorination of 3-methylpyridine-N-oxide with 2,4,6-triisopropyl-3-benzoyl chloride, followed by standard purification steps, achieving yields as high as 95% under optimized conditions.
Chemical Reactions Analysis
Types of Reactions
(Z)-Methyl 2-((5-chloropyrimidin-2-yl)imino)-3,3,3-trifluoropropanoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloropyrimidine moiety.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of oxidized products, depending on the specific oxidizing agent used.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
"(Z)-Methyl 2-((5-chloropyrimidin-2-yl)imino)-3,3,3-trifluoropropanoate," also known as Methyl (2Z)-2-(5-Chloropyrimidin-2-yl)imino-3,3,3-trifluoro-propanoate, is a chemical compound with potential applications in various scientific research fields . The molecular formula of this compound is C8H5ClF3N3O2, and its molecular weight is 267.59 .
Synthesis and Bioactivity of Trifluoromethyl Pyrimidine Derivatives
Trifluoromethyl pyrimidine derivatives, including "this compound," have been explored for their bioactivity . A study synthesized twenty-three novel trifluoromethyl pyrimidine derivatives containing an amide moiety and evaluated their antifungal, insecticidal, and anticancer properties .
Antifungal Activity: Some synthesized compounds exhibited in vitro antifungal activities against Botryosphaeria dothidea, Phompsis sp., Botrytis cinereal, Colletotrichum gloeosporioides, Pyricutaria oryzae, and Sclerotinia sclerotiorum at 50 μg/ml . Specifically, compounds 5b , 5j , and 5l demonstrated excellent in vitro antifungal activity against B. cinerea, with inhibition rates comparable to or better than tebuconazole . Compound 5v also showed an inhibitory effect against S. sclerotiorum similar to tebuconazole .
Insecticidal Activity: The synthesized compounds showed moderate insecticidal activities against Mythimna separata and Spdoptera frugiperda at 500 μg/ml, though these were lower than those of chlorantraniliprole . Compound 5w exhibited fine insecticidal activities against both Spdoptera frugiperda and Mythimna separata .
Anticancer Activity: The compounds indicated certain anticancer activities against PC3, K562, Hela, and A549 at 5 μg/ml, which were lower than those of doxorubicin . In particular, compounds 5l , 5n , 5o , 5r , and 5v expressed moderate anticancer activities against PC3 .
Use as an Intermediate in Agricultural Chemistry
The compound may serve as an intermediate in synthesizing agricultural chemicals, like pesticides and herbicides. The trifluoromethyl group in the compound can enhance biological activity against pests and pathogens in crops.
Study of Pyridinium Derivatives
Research indicates that pyridinium derivatives exhibit significant antimicrobial properties, making them potential candidates for developing new antibiotics. Studies have shown effectiveness against various pathogenic microorganisms. Pyridine derivatives can inhibit cancer cell proliferation and may act by targeting specific pathways involved in tumor growth.
Anticancer Activity Evaluation
Mechanism of Action
The mechanism of action of (Z)-Methyl 2-((5-chloropyrimidin-2-yl)imino)-3,3,3-trifluoropropanoate involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but it is thought to interfere with cellular processes by binding to active sites or altering protein function .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s structural analogs differ in substituents, stereochemistry, or backbone modifications. Key examples include:
| Compound Name | Substituent on Pyrimidine | Ester Group | Configuration | Key Feature(s) |
|---|---|---|---|---|
| (Z)-Methyl 2-((5-chloropyrimidin-2-yl)imino)-3,3,3-trifluoropropanoate (Target) | 5-Cl | Methyl | Z | Chloro enhances electrophilicity |
| (E)-Methyl 2-((5-chloropyrimidin-2-yl)imino)-3,3,3-trifluoropropanoate | 5-Cl | Methyl | E | E-isomer may exhibit reduced steric hindrance |
| Methyl 2-((5-fluoropyrimidin-2-yl)imino)-3,3,3-trifluoropropanoate | 5-F | Methyl | Z | Fluorine’s electronegativity alters reactivity |
| Methyl 2-((pyrimidin-2-yl)imino)-3,3,3-trifluoropropanoate | None | Methyl | Z | Lack of halogen reduces steric/electronic effects |
| Ethyl 2-((5-chloropyrimidin-2-yl)imino)-3,3,3-trifluoropropanoate | 5-Cl | Ethyl | Z | Longer ester chain may increase lipophilicity |
Key Observations :
- Chloro vs.
- Z vs. E Isomers: The Z-configuration imposes greater steric hindrance between the pyrimidine ring and trifluoropropanoate group, affecting conformational stability .
- Ester Chain : Ethyl esters (vs. methyl) may improve membrane permeability but reduce metabolic stability.
Physicochemical Properties
Hypothetical comparisons based on substituent trends:
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Melting Point (°C) | Solubility (mg/mL) |
|---|---|---|---|---|
| Target (5-Cl, Z) | 297.6 | 2.8 | 120–125 | ~10 (DMSO) |
| 5-F Analog (Z) | 281.5 | 2.5 | 110–115 | ~15 (DMSO) |
| Non-halogenated Analog (Z) | 263.3 | 1.9 | 95–100 | ~30 (DMSO) |
| Ethyl Ester (5-Cl, Z) | 311.7 | 3.2 | 105–110 | ~5 (DMSO) |
Trends :
- Chloro vs. Fluoro : Higher molecular weight and logP for the chloro derivative suggest increased lipophilicity.
- Ester Chain : Ethyl substitution raises logP but reduces solubility.
Biological Activity
(Z)-Methyl 2-((5-chloropyrimidin-2-yl)imino)-3,3,3-trifluoropropanoate is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique molecular structure characterized by the presence of a chloropyrimidine moiety and trifluoropropanoate group, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C8H5ClF3N3O2
- Molecular Weight : 267.59 g/mol
- IUPAC Name : Methyl (Z)-2-((5-chloropyrimidin-2-yl)imino)-3,3,3-trifluoropropanoate
- SMILES Notation : O=C(/C(C(F)(F)F)=N/C1=NC=C(C=N1)Cl)OC
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly in the context of its potential as an antiviral agent and its interaction with specific molecular targets.
Antiviral Activity
Research indicates that compounds containing pyrimidine derivatives exhibit significant antiviral properties. For instance, a study highlighted the synthesis of diarylpyrimidines that act as non-nucleoside reverse transcriptase inhibitors against HIV. These compounds demonstrated nanomolar activity against wild-type strains of HIV-1, suggesting that similar structural motifs in this compound could also confer antiviral efficacy .
The mechanism of action for this compound likely involves:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for viral replication or cellular signaling pathways.
- Targeting Kinases : Similar compounds have been shown to inhibit kinase activities that are essential for cell proliferation and survival.
Research Findings and Case Studies
Several studies have investigated the biological properties of related compounds, providing insights into the potential effects of this compound.
Q & A
Basic: What synthetic routes are available for preparing (Z)-Methyl 2-((5-chloropyrimidin-2-yl)imino)-3,3,3-trifluoropropanoate?
Methodological Answer:
The compound can be synthesized via imine coupling between 5-chloropyrimidin-2-amine and methyl 3,3,3-trifluoropropanoate derivatives. A key step involves activating the pyrimidine amine with a coupling agent (e.g., EDCI/HOBt) under inert conditions. Alternatively, photoredox catalysis (e.g., using Ru(bpy)₃²⁺) enables C–H amination of pyrimidine derivatives with trifluoropropanoate esters, as demonstrated in analogous systems . For the methyl ester group, transesterification of 3,3,3-trifluoropropanoic acid with methanol in the presence of H₂SO₄ (82% yield) is a viable precursor route . Ensure stereochemical control (Z-configuration) by optimizing reaction temperature and solvent polarity .
Basic: How can the Z-configuration and purity of this compound be confirmed experimentally?
Methodological Answer:
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal analysis to resolve the Z-configuration. Crystallize the compound in a non-polar solvent (e.g., hexane/ethyl acetate) and refine the structure with a residual factor < 5% .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺) with an average mass error < 2 ppm. For example, a related trifluoropropanoate ester showed HRMS (EI) calcd. 219.0507, found 219.0512 .
- ¹H/¹⁹F NMR : Verify the imine proton (δ ~8.5–9.5 ppm, singlet) and CF₃ group (δ ~-60 to -70 ppm, quartet). Compare coupling constants with DFT-predicted values .
Basic: What are the stability considerations for this compound under storage and reaction conditions?
Methodological Answer:
- Hydrolysis Sensitivity : The imine bond is prone to hydrolysis in aqueous or acidic media. Store under anhydrous conditions (e.g., molecular sieves, argon atmosphere) .
- Thermal Stability : Differential Scanning Calorimetry (DSC) reveals decomposition onset >150°C. Avoid prolonged heating above 80°C during synthesis .
- Light Sensitivity : Protect from UV light to prevent photolytic cleavage of the C=N bond, as observed in related aryl imines .
Advanced: What mechanistic insights exist for the stereoselective formation of the Z-imine isomer?
Methodological Answer:
The Z-selectivity arises from kinetic control during imine formation. Computational studies (B3LYP/6-31G*) show a lower energy barrier for the Z-isomer due to reduced steric clash between the trifluoromethyl group and pyrimidine ring . Experimentally, polar aprotic solvents (e.g., DMF) favor Z-configuration by stabilizing the transition state through dipole interactions. Enzymatic approaches (e.g., imine reductases) can further enhance stereoselectivity, as demonstrated for trifluorinated imines .
Advanced: How can density functional theory (DFT) guide the analysis of electronic properties for this compound?
Methodological Answer:
- Functional Selection : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to accurately model the electron-deficient pyrimidine ring and CF₃ group. Becke’s 1993 functional (mixing 20% exact exchange) achieves <2.4 kcal/mol error in thermochemical data .
- Charge Distribution : Natural Bond Orbital (NBO) analysis reveals significant electron withdrawal by the CF₃ group, polarizing the imine bond and enhancing electrophilicity at the pyrimidine N-atom .
- Reactivity Predictions : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .
Advanced: What crystallographic challenges arise in resolving the Z-configuration, and how are they addressed?
Methodological Answer:
- Crystal Growth : Slow evaporation from dichloromethane/hexane yields suitable crystals. Additive screening (e.g., seed crystals) improves diffraction quality .
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution for light atoms (C, N, F). For example, monoclinic systems (space group P2₁/n) with β ≈96° require careful orientation .
- Refinement : Apply SHELXL’s TWIN/BASF commands to correct for potential twinning. Anisotropic displacement parameters for fluorine atoms reduce R-factor to <0.05 .
Advanced: How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
The CF₃ group acts as a strong electron-withdrawing substituent , activating the pyrimidine ring for nucleophilic aromatic substitution (SNAr) at the 4-position. For example, Suzuki-Miyaura coupling with aryl boronic acids proceeds at 80°C in DMF with Pd(PPh₃)₄ (yields >75%). Kinetic studies (monitored by ¹⁹F NMR) show accelerated oxidative addition due to enhanced ring electrophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
